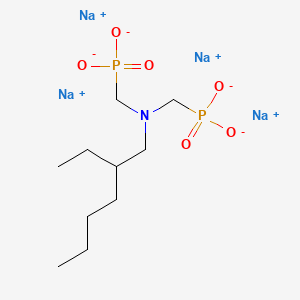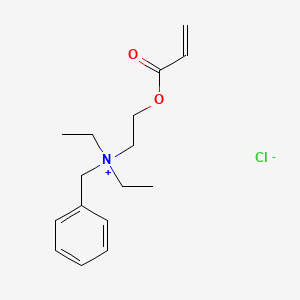
Cobaltous gluconate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobaltous gluconate, also known as cobalt(II) gluconate, is a chemical compound composed of cobalt and gluconic acid. It is a coordination complex where cobalt is in the +2 oxidation state. This compound is often used in various scientific and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cobaltous gluconate can be synthesized through the reaction of cobalt(II) salts, such as cobalt(II) chloride or cobalt(II) sulfate, with gluconic acid. The reaction typically occurs in an aqueous solution under controlled pH conditions to ensure the formation of the desired complex. The general reaction is as follows:
CoCl2+2C6H11O7→Co(C6H11O7)2+2HCl
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the careful control of reaction parameters such as temperature, pH, and concentration of reactants to ensure high yield and purity. The product is then purified through crystallization or other separation techniques.
Análisis De Reacciones Químicas
Types of Reactions
Cobaltous gluconate undergoes various chemical reactions, including:
Oxidation: Cobalt(II) can be oxidized to cobalt(III) in the presence of strong oxidizing agents.
Reduction: Cobalt(II) can be reduced to cobalt metal in the presence of strong reducing agents.
Substitution: Ligand exchange reactions where gluconate ligands can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic conditions.
Reduction: Sodium borohydride or hydrogen gas under elevated temperatures.
Substitution: Various ligands such as ammonia or ethylenediamine in aqueous solutions.
Major Products
Oxidation: Cobalt(III) complexes.
Reduction: Metallic cobalt.
Substitution: New cobalt complexes with different ligands.
Aplicaciones Científicas De Investigación
Cobaltous gluconate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of cobalt-based catalysts and nanomaterials.
Biology: Investigated for its role in enzyme activity and as a trace element in biological systems.
Medicine: Explored for its potential use in medical imaging and as a supplement in cobalt deficiency.
Industry: Utilized in the production of cobalt-based pigments and as an additive in electroplating solutions.
Mecanismo De Acción
The mechanism of action of cobaltous gluconate involves its ability to interact with various biological molecules and enzymes. Cobalt ions can coordinate with oxygen and nitrogen atoms in biological molecules, influencing their structure and function. This coordination can affect enzyme activity, cellular respiration, and other biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- Cobalt(II) chloride
- Cobalt(II) sulfate
- Cobalt(II) acetate
Comparison
Cobaltous gluconate is unique due to its gluconate ligands, which provide additional stability and solubility in aqueous solutions compared to other cobalt(II) salts. This makes it particularly useful in biological and medical applications where solubility and stability are crucial .
Propiedades
Número CAS |
3791-65-9 |
|---|---|
Fórmula molecular |
C12H22CoO14 |
Peso molecular |
449.23 g/mol |
Nombre IUPAC |
cobalt(2+);(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate |
InChI |
InChI=1S/2C6H12O7.Co/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-5,7-11H,1H2,(H,12,13);/q;;+2/p-2/t2*2-,3-,4+,5-;/m11./s1 |
Clave InChI |
BMJZVKPTRWYLKB-IYEMJOQQSA-L |
SMILES isomérico |
C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Co+2] |
SMILES canónico |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Co+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


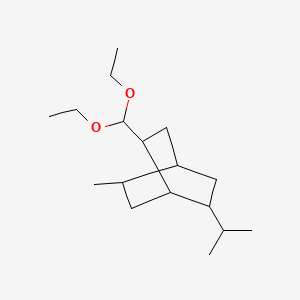


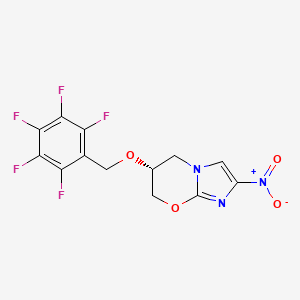

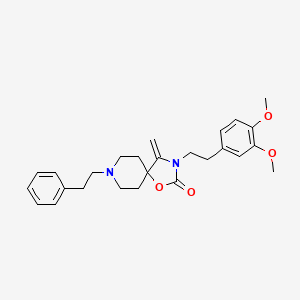
![(1S,4S,6S,9S)-1,2,3,4,5,5,6,7,9,10,10-undecachloropentacyclo[5.3.0.02,6.03,9.04,8]decane](/img/structure/B12689316.png)
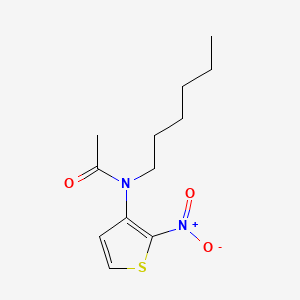
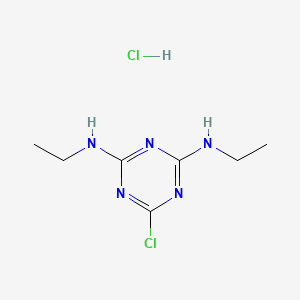
![2-tert-butylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium](/img/structure/B12689332.png)
